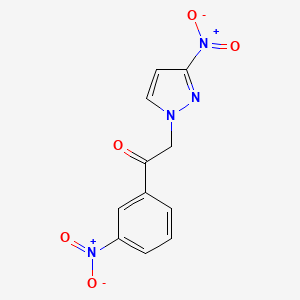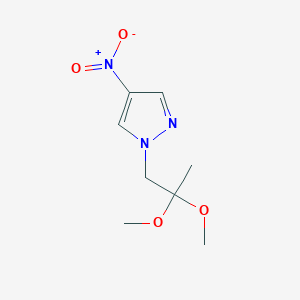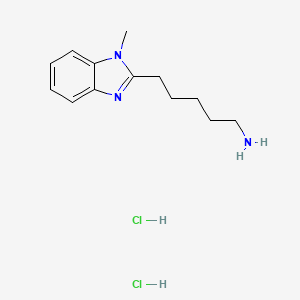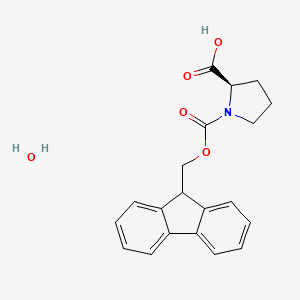
Methyl 2-(4-benzylpiperazin-2-yl)acetate dihydrochloride; 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-benzylpiperazin-2-yl)acetate dihydrochloride (methyl 4-benzylpiperazine-2-acetate dihydrochloride, or MBP-2-Ac) is a synthetic compound with a variety of applications in the scientific research community. It is a white, crystalline solid with a melting point of about 178-179°C. MBP-2-Ac has been studied for its potential use in the development of drugs, as well as for its biochemical and physiological effects on the body.
Mécanisme D'action
The mechanism of action of MBP-2-Ac is not fully understood, however, it is believed to act as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is involved in the metabolism of neurotransmitters such as serotonin and dopamine, and inhibition of this enzyme can lead to an increase in the levels of these neurotransmitters in the brain. This, in turn, can lead to a variety of effects, including improved mood and cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of MBP-2-Ac have been studied in both animal and human models. In animal models, MBP-2-Ac has been found to have an inhibitory effect on the enzyme monoamine oxidase (MAO), leading to an increase in the levels of neurotransmitters such as serotonin and dopamine in the brain. This, in turn, can lead to a variety of effects, including improved mood and cognitive function. In human models, MBP-2-Ac has been found to have an antidepressant effect, as well as an anxiolytic effect. It has also been found to have a neuroprotective effect, which may be beneficial in the treatment of Alzheimer’s disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MBP-2-Ac in laboratory experiments is its high purity. MBP-2-Ac is available in a 97% pure form, making it ideal for use in experiments that require high levels of accuracy and precision. Additionally, MBP-2-Ac is relatively inexpensive and easy to obtain.
However, there are some limitations to using MBP-2-Ac in laboratory experiments. One of the main limitations is that MBP-2-Ac is a synthetic compound, meaning that it may not be as effective as naturally-occurring compounds. Additionally, MBP-2-Ac has not been extensively studied in human models, so its effects on humans are still largely unknown.
Orientations Futures
The potential future directions for MBP-2-Ac are vast. One potential direction is to further study its effects in human models, in order to determine its efficacy in the treatment of various neurological and psychiatric disorders. Additionally, MBP-2-Ac could be studied for its potential use in the development of drugs for the treatment of Alzheimer’s disease, as it has been found to inhibit the production of amyloid-beta peptides. Finally, MBP-2-Ac could be studied for its potential use in the treatment of other neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia.
Méthodes De Synthèse
MBP-2-Ac is synthesized through the condensation reaction of 4-benzylpiperazine with 2-acetoxybenzoic acid. This reaction is catalyzed by a base, such as potassium carbonate, and is typically conducted in a solvent such as ethanol or methanol. The product is then purified by recrystallization and dried.
Applications De Recherche Scientifique
MBP-2-Ac has been studied for its potential use in the development of drugs, specifically for the treatment of various neurological and psychiatric disorders. It has been found to have an inhibitory effect on the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. MBP-2-Ac has also been studied for its potential use in the treatment of Alzheimer’s disease, as it has been found to inhibit the production of amyloid-beta peptides, which are believed to be involved in the development of the disease.
Propriétés
IUPAC Name |
methyl 2-(4-benzylpiperazin-2-yl)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-18-14(17)9-13-11-16(8-7-15-13)10-12-5-3-2-4-6-12;/h2-6,13,15H,7-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYFKYGFARBQBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CN(CCN1)CC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-Benzylpiperazin-2-yl)acetate hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(1,3-Dioxan-2-yl)ethyl]-3-nitro-1H-pyrazole](/img/structure/B6362787.png)
![(2-Methylpropyl)[(3-phenoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362803.png)

amine hydrochloride](/img/structure/B6362817.png)

![(Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine](/img/structure/B6362832.png)
![(Butan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6362839.png)
![[1,3]Dioxolo[4,5-b]pyridine-2-thione](/img/structure/B6362849.png)




